Methyl 3-amino-2,6-dichlorobenzoate

Antitubercular Prodrug Mycobacterium tuberculosis

Methyl 3-amino-2,6-dichlorobenzoate (CAS 1340366-65-5) is a dichlorinated aminobenzoate ester with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol. The compound belongs to the class of substituted benzoate esters that serve as key synthetic intermediates and building blocks in medicinal and agrochemical research.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05
CAS No. 1340366-65-5
Cat. No. B2512957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,6-dichlorobenzoate
CAS1340366-65-5
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1Cl)N)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
InChIKeyMWUILUHXIZFRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2,6-dichlorobenzoate (CAS 1340366-65-5): Technical Baseline for Procurement & Selection


Methyl 3-amino-2,6-dichlorobenzoate (CAS 1340366-65-5) is a dichlorinated aminobenzoate ester with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . The compound belongs to the class of substituted benzoate esters that serve as key synthetic intermediates and building blocks in medicinal and agrochemical research . Its structure features an amino group at the 3-position flanked by chlorine atoms at the 2- and 6-positions, creating a unique steric and electronic environment that governs its reactivity profile .

Why Generic Substitution of Methyl 3-amino-2,6-dichlorobenzoate (1340366-65-5) Fails in Research & Development


Simple substitution with other aminodichlorobenzoate regioisomers or alternative esters introduces critical variation in biological target engagement and physicochemical properties. The 2,6-dichloro substitution pattern yields a free-acid pKa of 1.69, which is markedly lower than that of the 3,5-dichloro (pKa = 2.77) or 4-nitro (pKa = 3.46) analogs, directly influencing ionization-dependent membrane permeability and enzyme activation [1]. Furthermore, the methyl ester exhibits distinct hydrolysis kinetics, steric profile, and hydrogen-bonding capacity compared to the ethyl (MW 234.08, CAS 1343713-82-5) or propyl analogs, meaning that even closely related esters cannot be considered interchangeable without altering experimental outcomes .

Methyl 3-amino-2,6-dichlorobenzoate (1340366-65-5): Product-Specific Evidence for Differentiated Selection


Antitubercular Prodrug Potential: Ester vs. Free Acid Activity Enhancement

In a comparative study of benzoic acid derivatives against M. tuberculosis, esters of the 2,6-dichlorobenzoate class demonstrated that phenyl and hexyl esters presented higher activity than the corresponding free acids (phenyl esters p < 0.005; hexyl esters p < 0.0005), indicating that esterification enhances antimycobacterial activity, likely by facilitating membrane entry [1]. While the methyl ester was not directly tested in this panel, its free acid counterpart (2,6-dichlorobenzoic acid, pKa = 1.69) provides the class benchmark [1]. The 3-amino substitution in methyl 3-amino-2,6-dichlorobenzoate is expected to further modulate pKa and enzyme activation compared to the unsubstituted 2,6-dichlorobenzoate series tested [1].

Antitubercular Prodrug Mycobacterium tuberculosis Benzoate ester pKa

Herbicidal Target Differentiation: 2,6-Dichloro vs. 2,5-Dichloro Regioisomer Selectivity

The 2,5-dichloro regioisomer, chloramben methyl ester (CAS 7286-84-2), is a known pre-emergence herbicide that inhibits fatty acid biosynthesis and photosystem II [1][2]. In contrast, the 2,6-dichloro substitution pattern found in methyl 3-amino-2,6-dichlorobenzoate has been associated with protoporphyrinogen oxidase (PPO) inhibition, with structurally related 2,6-dichlorophenyl compounds showing Ki values in the low micromolar range (e.g., Ki = 1.59–1.70 µM) against human and plant PPO enzymes [3]. This regioisomeric shift from 2,5- to 2,6-dichloro fundamentally alters the herbicide target site and crop selectivity profile, making the two compounds non-substitutable in agrochemical research [1].

Herbicide Photosystem II Regioisomer Chloramben Protoporphyrinogen oxidase

Synthetic Intermediate Utility: Efficient Access to Fenamate NSAID Scaffolds

Methyl 3-amino-2,6-dichlorobenzoate serves as a strategic intermediate for constructing fenamate-class NSAIDs. The synthesis of meclofenamic acid—a clinically used anti-inflammatory agent—proceeds via reaction of a 2,6-dichloro-3-methylaniline fragment with an anthranilic acid derivative [1]. The free amino group at the 3-position of methyl 3-amino-2,6-dichlorobenzoate can be directly functionalized—through diazotization, acylation, or reductive amination—to generate diverse analogs, whereas the corresponding ethyl ester (CAS 1343713-82-5) requires different reaction conditions and may exhibit altered regioselectivity due to steric factors .

Fenamate NSAID Meclofenamic acid Synthetic intermediate Anthranilic acid

Methyl 3-amino-2,6-dichlorobenzoate (1340366-65-5): Best-Fit Research & Industrial Application Scenarios


Antitubercular Prodrug Development

Researchers developing ester-based prodrugs targeting Mycobacterium tuberculosis should prioritize this compound as a core scaffold. Evidence shows that esterification of 2,6-dichlorobenzoates significantly enhances antimycobacterial activity over the free acid (p < 0.005 for phenyl esters; p < 0.0005 for hexyl esters), and the 3-amino substituent provides an additional functional handle for further optimization of potency and pharmacokinetics [1].

PPO-Targeted Herbicide Discovery Programs

Agrochemical discovery teams working on protoporphyrinogen oxidase (PPO) inhibitors should select the 2,6-dichloro regioisomer (this compound) rather than the 2,5-dichloro isomer (chloramben). BindingDB data confirm that 2,6-dichlorophenyl analogs inhibit human and plant PPO enzymes with Ki values in the 1.59–1.70 µM range, whereas chloramben acts via photosystem II and fatty acid synthase inhibition [1][2].

Fenamate NSAID Scaffold Construction & Library Synthesis

Medicinal chemistry laboratories synthesizing fenamate-based anti-inflammatory agents should procure this methyl ester specifically, as its free 3-amino group enables direct diazotization and coupling with substituted anilines to access meclofenamic acid analogs and related anthranilic acid derivatives [1]. The lower steric profile of the methyl ester, compared to ethyl or propyl esters, facilitates higher reaction yields and simpler purification in parallel synthesis workflows [2].

Quote Request

Request a Quote for Methyl 3-amino-2,6-dichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.